

Application Notes: Functionalization of the 2-Amino Group of 2-Aminothiazole

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Compound of Interest		
Compound Name:	2-Aminothiazole	
Cat. No.:	B372263	Get Quote

Introduction

The **2-aminothiazole** scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure".[1][2] This heterocyclic motif is integral to numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notable examples of drugs containing this core include the anticancer agents Dasatinib and Alpelisib.[2][3]

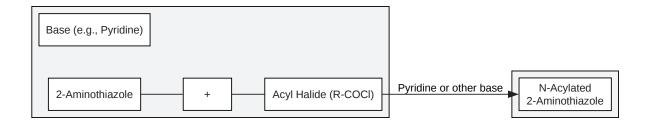
Functionalization of the exocyclic 2-amino group is a critical strategy for modulating the pharmacological profile of these molecules.[2] By modifying this group, researchers can finetune a compound's potency, selectivity, and pharmacokinetic properties, enabling thorough exploration of structure-activity relationships (SAR).[2] These application notes provide detailed protocols and comparative data for several key methods used to derivatize the 2-amino group of **2-aminothiazole**, intended for researchers, scientists, and professionals in drug development.

N-Acylation

N-acylation is a common transformation that introduces an amide functional group by reacting the 2-amino group with an acylating agent, such as an acyl chloride or anhydride. This modification is widely used to synthesize biologically active molecules.[6][7]

General Reaction Scheme: N-Acylation





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Caption: General scheme for the N-acylation of **2-aminothiazole**.

Data Presentation: N-Acylation Reactions

Acylating Agent	Substrate	Base/Solve nt	Conditions	Yield (%)	Reference
Acetyl chloride	2- aminothiazole	Dry Acetone	Reflux, 2h	Not specified	[2]
Benzoyl chloride	2-amino-4- phenylthiazol e	Dry Pyridine	Not specified	High	[2][6]
3- (trifluorometh yl)benzoyl chloride	N,O- dimethylhydr oxylamine, Grignard reagent, thioamide	DCM, THF	50°C, 30 min; RT	60-77	[2]

Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide

This protocol is adapted from general procedures for the acylation of **2-aminothiazole**s.[2][6]

Materials:

• 2-amino-4-phenylthiazole



- · Acetyl chloride
- Dry pyridine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

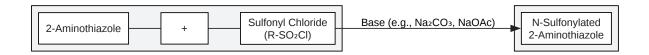
- Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 mmol, 1.0 equiv.) in dry pyridine (5 mL).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with DCM (3 x 20 mL).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(4-phenylthiazol-2-yl)acetamide.

N-Sulfonylation



N-sulfonylation involves the reaction of **2-aminothiazole** with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many therapeutic agents.[8]

General Reaction Scheme: N-Sulfonylation



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Caption: General scheme for the N-sulfonylation of **2-aminothiazole**.

Data Presentation: N-Sulfonylation Reactions

Sulfonylatin g Agent	Substrate	Base/Solve nt	Conditions	Yield (%)	Reference
Benzenesulfo nyl chloride	2- aminothiazole	Sodium acetate / Water	80-85°C, 6h	80	[2]
4- Methylbenze nesulfonyl chloride	2- aminothiazole	Sodium acetate / Water	80-85°C, 4h	69	[2][8]
Various benzenesulfo nyl chlorides	2- aminothiazole	Sodium carbonate / DCM	Room Temperature	Not specified	[5][8]

Experimental Protocol: Synthesis of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide

This protocol is based on the synthesis reported by Lu et al. (2018) and cited in subsequent studies.[8]

Materials:



• 2-aminothiazole

- 4-toluenesulfonyl chloride
- Sodium carbonate (Na₂CO₃)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a solution of 2-aminothiazole (1.0 mmol, 1.0 equiv.) in DCM, add sodium carbonate (2.0 mmol, 2.0 equiv.).
- Reagent Addition: Add 4-toluenesulfonyl chloride (1.1 mmol, 1.1 equiv.) to the mixture.
- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion using TLC.[5]
- Work-up: After the reaction is complete, filter the mixture to remove inorganic salts.
- Washing: Wash the filtrate with water.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]
- Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide. The reported yield for this compound is 69%.[8]

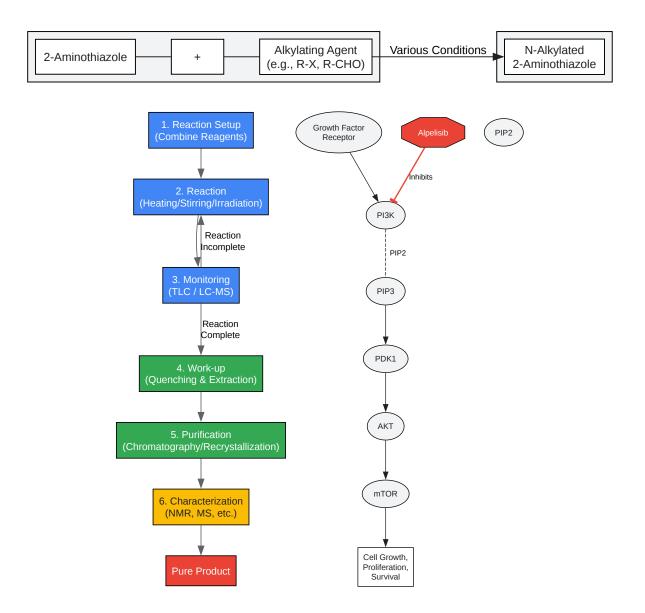
N-Alkylation

N-alkylation introduces an alkyl or aryl group to the 2-amino nitrogen. This is a crucial method for modulating the lipophilicity and steric properties of the molecule. Key methods include reductive amination, reaction with alkyl halides, and Buchwald-Hartwig amination.[9] A significant challenge in direct alkylation is the potential for reaction at the endocyclic ring

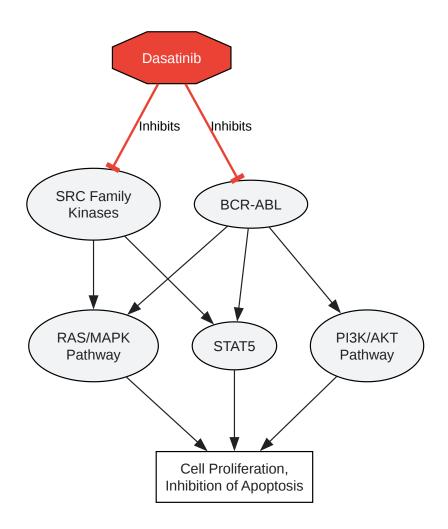


nitrogen due to tautomerism; however, methods like reductive amination offer high selectivity for the desired exocyclic amine.[10]

General Reaction Scheme: N-Alkylation







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